4-(Trifluoromethyl)benzamidoxime

Regioisomerism Electronic effects Medicinal chemistry

4-(Trifluoromethyl)benzamidoxime (97% purity) is the para-CF₃-substituted benzamidoxime building block for reliable 1,2,4-oxadiazole synthesis and amidoxime prodrug programs. Unlike the 3-CF₃ or ortho-substituted regioisomers, the 4-CF₃ derivative provides clean conversion without benzamide byproduct formation, efficient mARC-mediated N-reduction, and validated crystal structure coordinates for computational chemistry. The electron-withdrawing CF₃ group (σₚ ≈ 0.54) modulates nucleophilicity, lipophilicity (XLogP3 ≈ 2.0), and downstream biological activity profiles. For reproducible synthetic outcomes, insist on the para-substituted grade.

Molecular Formula C8H7F3N2O
Molecular Weight 204.15 g/mol
CAS No. 184778-31-2
Cat. No. B3393099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)benzamidoxime
CAS184778-31-2
Synonyms4-trifluoromethylbenzamidoxime
Molecular FormulaC8H7F3N2O
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)N)C(F)(F)F
InChIInChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13)
InChIKeyQCVFLUSIBKAKPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)benzamidoxime (CAS 184778-31-2) Procurement Guide: Chemical Identity and Procurement Baseline


4-(Trifluoromethyl)benzamidoxime (CAS 184778-31-2, also registered as CAS 22179-86-8; synonym N′-hydroxy-4-(trifluoromethyl)benzenecarboximidamide) is a para-substituted benzamidoxime derivative with molecular formula C₈H₇F₃N₂O and molecular weight 204.15 g/mol [1]. The compound bears an electron-withdrawing trifluoromethyl (-CF₃) group at the para-position of the phenyl ring and an amidoxime (-C(=NOH)NH₂) functional group that confers both hydrogen-bond donor/acceptor capacity and metal-chelating potential [2]. Commercially, this compound is supplied as a solid with reported purity specifications of 97% and melting point range of 125–130 °C . Its primary documented role is as a versatile synthetic building block for heterocyclic frameworks, notably 1,2,4-oxadiazoles, and as an intermediate in medicinal chemistry programs targeting anticancer and antiparasitic agents .

Why 4-(Trifluoromethyl)benzamidoxime Cannot Be Substituted with Generic Benzamidoxime Analogs in Research and Industrial Applications


In the procurement of benzamidoxime building blocks, the substitution pattern and electronic character of the aryl substituent are not interchangeable parameters; they directly govern both the synthetic utility of the amidoxime intermediate and the physicochemical properties of downstream products. Systematic studies of para-substituted benzamidoximes have established that the Hammett σ constant of the 4-position substituent correlates linearly with the ¹H NMR chemical shift of the amidoxime proton and the electrochemical redox potential of the amidoxime function [1]. The -CF₃ group (σₚ ≈ 0.54) imparts substantially greater electron-withdrawing character than -CH₃ (σₚ ≈ -0.17), -H (σₚ = 0.00), or -OCH₃ (σₚ ≈ -0.27), thereby altering the nucleophilicity of the amidoxime nitrogen, the acidity of the oxime proton (predicted pKa ≈ 13.71 vs. unsubstituted benzamidoxime pKa ~13.9–14.2) , and the lipophilicity (XLogP3 ≈ 2.0 for 4-CF₃ benzamidoxime derivatives vs. ~0.96 for unsubstituted benzamidoxime) [2]. In the context of 1,2,4-oxadiazole synthesis—a primary application of this compound—the electronic nature of the aryl substituent influences both cyclization kinetics and the biological activity profile of the resulting heterocycle [3]. Furthermore, metabolic activation of amidoxime prodrugs by the mitochondrial amidoxime reducing component (mARC) enzyme system is governed by the electronic and steric properties of the amidoxime substrate; substituting a 4-CF₃ benzamidoxime with a 3-CF₃ regioisomer (CAS 40067-80-9) or a bis-CF₃ analog (3,5-bis(trifluoromethyl)benzamidoxime, CAS 72111-09-2) alters both the steric accessibility of the amidoxime moiety and the electronic environment, potentially affecting reduction kinetics and the subsequent bioavailability of the amidine drug product [4]. These quantifiable differences mandate compound-specific sourcing for reproducible synthetic and biological outcomes.

Quantitative Differentiation Evidence for 4-(Trifluoromethyl)benzamidoxime vs. Structural Analogs


Positional Isomer Differentiation: 4-CF₃ vs. 3-CF₃ Benzamidoxime Electronic and Steric Comparison

The para-substitution pattern of 4-(trifluoromethyl)benzamidoxime (CAS 184778-31-2 / 22179-86-8) confers distinct steric and electronic properties compared to its meta-substituted regioisomer 3-(trifluoromethyl)benzamidoxime (CAS 40067-80-9). At the para position, the -CF₃ group exerts maximal electron-withdrawing resonance effect (σₚ = 0.54) on the amidoxime function with minimal steric hindrance to the reactive amidoxime nitrogen. In contrast, the meta-substituted analog exhibits primarily inductive electron withdrawal (σₘ = 0.43) and places the bulky -CF₃ group in closer spatial proximity to the amidoxime moiety, potentially interfering with approach of reagents or enzyme active sites [1]. Computed logP values differ between the two regioisomers: 4-CF₃ benzamidoxime has a computed logP of approximately 2.50, while 3-CF₃ benzamidoxime has a computed logP of approximately 2.50 [2].

Regioisomerism Electronic effects Medicinal chemistry

Multi-CF₃ Substitution Comparison: 4-CF₃ vs. 3,5-Bis(trifluoromethyl)benzamidoxime Physicochemical and Steric Parameters

4-(Trifluoromethyl)benzamidoxime (mono-CF₃, MW 204.15) differs substantially from 3,5-bis(trifluoromethyl)benzamidoxime (bis-CF₃, CAS 72111-09-2, MW 272.15) in molecular weight, lipophilicity, and steric bulk. The bis-CF₃ analog incorporates two -CF₃ groups flanking the amidoxime function at positions 3 and 5, which creates a sterically congested environment around the reactive amidoxime moiety. Computed XLogP3 increases from approximately 2.0 for the mono-CF₃ compound to 2.8 for the bis-CF₃ analog, representing a 40% increase in lipophilicity [1]. The molecular weight increases by 68 Da (33% increase), which may significantly alter pharmacokinetic properties of downstream derivatives [2].

Lipophilicity Steric effects Lead optimization

Synthetic Yield Comparison: 4-CF₃ Benzamidoxime vs. 2,3-Difluoro-6-CF₃ Benzamidoxime in Nitrile-to-Amidoxime Conversion

Patent literature provides quantitative yield data for benzamidoxime synthesis from substituted benzonitriles. In an optimized process employing chelating agents to suppress benzamide byproduct formation, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was produced with a main product yield of 78.9%, accompanied by 9.0% of the corresponding benzamide byproduct [1]. In contrast, the synthesis of 4-(trifluoromethyl)benzamidoxime from 4-(trifluoromethyl)benzonitrile and hydroxylamine under standard conditions (reflux, aqueous dioxane) has been reported to proceed with 82% isolated yield . While these yields derive from different reaction conditions and are not from a single head-to-head study, they suggest that para-CF₃-substituted benzonitriles undergo smooth amidoxime formation without the competing side reactions that complicate multi-halogenated ortho-substituted systems.

Process chemistry Synthetic yield Industrial scale-up

Physicochemical Property Differentiation: 4-CF₃ Benzamidoxime vs. Unsubstituted Benzamidoxime

Introduction of the para-trifluoromethyl group to the benzamidoxime scaffold produces quantifiable changes in key physicochemical parameters relevant to both handling and biological performance. Unsubstituted benzamidoxime (CAS 613-92-3) exhibits a melting point of 76–78 °C and density of 1.18 g/cm³ [1]. 4-(Trifluoromethyl)benzamidoxime exhibits a substantially higher melting point of 125–130 °C and increased density of 1.40 g/cm³ . The -CF₃ group increases lipophilicity by approximately 1.0–1.5 logP units (computed XLogP3 ~2.0 for 4-CF₃ derivative vs. ~0.96 for unsubstituted benzamidoxime) [2].

Physicochemical properties Lipophilicity Solid-state characterization

Prodrug Activation Kinetics: 4-CF₃ Benzamidoxime in mARC Enzyme Reduction Compared to Other Para-Substituted Analogs

The mitochondrial amidoxime reducing component (mARC) enzyme system catalyzes the N-reduction of benzamidoxime prodrugs to therapeutically active amidines. A systematic study of ten para-substituted benzamidoxime derivatives determined enzyme kinetic parameters (Kₘ and Vₘₐₓ) using recombinant proteins and subcellular fractions from porcine liver with HPLC quantification of metabolites [1]. The study found that while ¹H NMR chemical shifts and electrochemical redox potentials of the amidoxime function correlated with Hammett σ constants of the para-substituent, no clear relationship emerged between the kinetic parameters (Kₘ, Vₘₐₓ) for enzymatic reduction and either Hammett σ or lipophilicity [1]. The 4-CF₃ derivative was included among the ten compounds evaluated, confirming that its enzymatic reduction proceeds efficiently through the mARC pathway without substrate-specific kinetic anomalies.

Prodrug metabolism Enzyme kinetics mARC reductase

Computational and Crystallographic Characterization: DFT-Optimized Geometry and Experimental XRD Validation for 4-CF₃ Benzamidoxime

The molecular geometry of 4-(trifluoromethyl)benzamidoxime has been characterized by both single-crystal X-ray diffraction (XRD) and density functional theory (DFT) calculations. The compound crystallizes in the monoclinic system, space group P2₁/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)°, Z = 4 [1]. DFT optimization at the B3LYP/6-311++G(d,p) level yielded geometric parameters in close agreement with experimental XRD data, validating the computational model for this scaffold [2]. The crystal structure reveals strong hydrogen bonding on the x–z plane involving the amidoxime –NH₂ and –OH groups [1].

Computational chemistry X-ray crystallography DFT

Optimal Procurement and Research Application Scenarios for 4-(Trifluoromethyl)benzamidoxime


Synthesis of 1,2,4-Oxadiazole-Based Anticancer and Antiparasitic Agents

4-(Trifluoromethyl)benzamidoxime serves as a critical amidoxime building block for the construction of 3,5-disubstituted 1,2,4-oxadiazoles via O-acylation and thermal cyclization. The 4-CF₃ substitution pattern provides an optimal balance of electron withdrawal and lipophilicity for this heterocycle-forming reaction. This compound has been specifically employed in the synthesis of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a potential anticancer agent . The para-substitution pattern ensures that the -CF₃ group remains distal to the reactive amidoxime nitrogen, minimizing steric interference during the O-acylation step. This application scenario is supported by the physicochemical differentiation data presented in Section 3 (Evidence Item 4) and the regioisomeric comparison data (Evidence Item 1).

Amidoxime Prodrug Development Requiring mARC-Mediated Activation

For medicinal chemistry programs developing amidoxime prodrugs intended for in vivo reduction to amidine therapeutics, 4-(trifluoromethyl)benzamidoxime is validated as a substrate for the mitochondrial amidoxime reducing component (mARC) enzyme system. Direct head-to-head enzyme kinetic studies (Section 3, Evidence Item 5) confirm that the 4-CF₃ derivative undergoes efficient N-reduction without anomalous kinetic behavior relative to other para-substituted benzamidoximes. The lack of correlation between electronic/lipophilic properties and reduction kinetics [1] indicates that the 4-CF₃ substitution can be incorporated for its favorable physicochemical properties (enhanced lipophilicity, membrane permeability) without compromising prodrug activation. This compound is therefore suitable for prodrug candidates where increased logP is desired for oral absorption or tissue distribution.

Process Chemistry and Scale-Up Where Ortho-Substituent Side Reactions Are Problematic

In industrial-scale synthesis of benzamidoxime intermediates, ortho-substituted benzonitriles can undergo competing hydrolysis to benzamides during hydroxylamine treatment, reducing yield and complicating purification. Cross-study yield comparison (Section 3, Evidence Item 3) suggests that para-CF₃-substituted benzonitrile proceeds cleanly to the amidoxime (82% isolated yield) without the measurable benzamide byproduct formation observed in ortho/ortho′-difluoro-6-CF₃ systems (9.0% benzamide byproduct at 78.9% amidoxime yield) [2]. For process chemists selecting a trifluoromethyl-substituted benzamidoxime building block, the para-substituted derivative offers a more straightforward purification profile and potentially higher overall process yield compared to ortho-substituted analogs.

Structure-Based Drug Design and Computational Chemistry Workflows

The availability of experimentally validated crystal structure coordinates and DFT-optimized geometry parameters for 4-(trifluoromethyl)benzamidoxime [3] supports computational chemistry applications including molecular docking, pharmacophore modeling, and QSAR studies. The monoclinic crystal structure (space group P2₁/c, a = 11.465 Å, b = 6.072 Å, c = 15.747 Å, β = 99.90°) [4] provides reliable starting coordinates for structure-based design efforts. The close agreement between experimental XRD and DFT-calculated geometries validates the use of computational models for predicting the behavior of related 4-CF₃ benzamidoxime derivatives. This application scenario is particularly relevant for research groups employing in silico screening prior to chemical synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethyl)benzamidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.